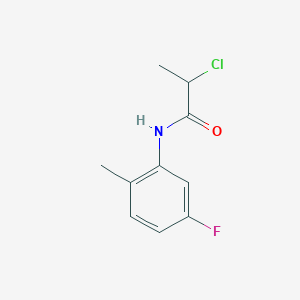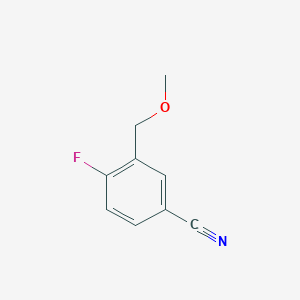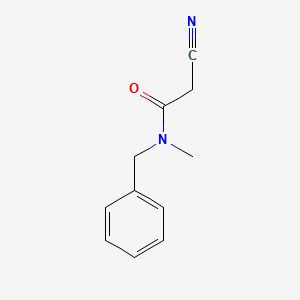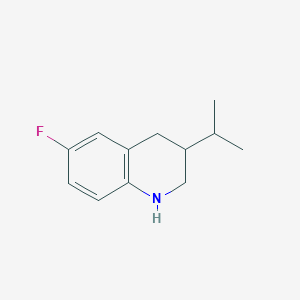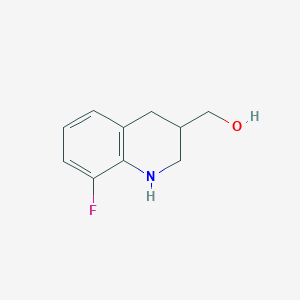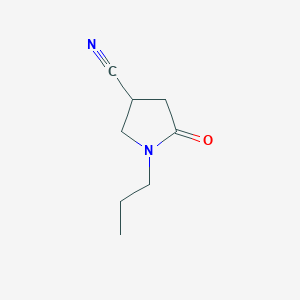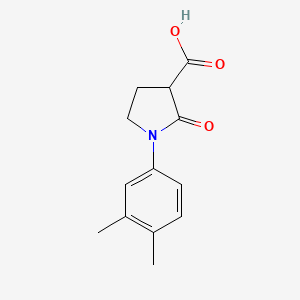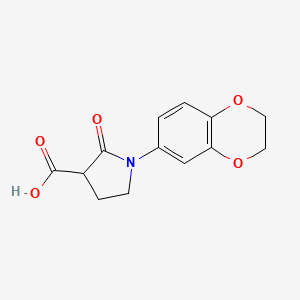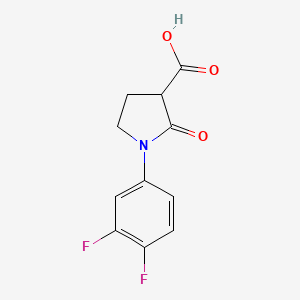![molecular formula C11H14ClNO B3374123 [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017396-23-4](/img/structure/B3374123.png)
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
Vue d'ensemble
Description
“[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a 2-chlorophenyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 211.69 . It is an oil at room temperature . More specific physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol has been studied for its potential use in drug synthesis and as an analgesic and anti-inflammatory agent. This compound has been studied for its potential to be used as a chiral building block in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. Additionally, this compound has been studied for its potential to be used as an analgesic and anti-inflammatory agent. This compound has been found to have anti-inflammatory effects in animal models, and its mechanism of action has been studied in detail.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, to which this compound belongs, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
Compounds with similar structures have shown potent in vitro antipromastigote activity .
Avantages Et Limitations Des Expériences En Laboratoire
The use of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol in laboratory experiments has several advantages and limitations. One advantage is that this compound is a chiral compound, which can lead to different biochemical and physiological effects. Additionally, this compound has been found to have anti-inflammatory, antioxidant, and analgesic effects, which can be useful in laboratory experiments. However, this compound is a synthetic compound, and its mechanism of action is not yet fully understood, which can limit its use in laboratory experiments. Additionally, this compound is a chiral compound, which can be difficult to synthesize in the laboratory.
Orientations Futures
There are several potential future directions for the use of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol. One potential direction is the use of this compound for drug synthesis, as this compound has been studied for its potential to be used as a chiral building block in the synthesis of various drugs. Additionally, this compound has been studied for its potential to be used as an analgesic and anti-inflammatory agent, and further research could be conducted to explore the potential of this compound in this area. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant and neuroprotective agent. Finally, further research could be conducted to explore the potential of this compound as a chiral building block in the synthesis of various drugs.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes and proteins . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
Compounds with a pyrrolidine ring have been found to have diverse biological activities . These can include influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Propriétés
IUPAC Name |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAXNMIJWWVADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




